

Mitoflaxone Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mitoflaxone sodium*

Cat. No.: *B12733940*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitoflaxone sodium, the sodium salt of flavone-8-acetic acid, is a synthetic flavonoid derivative that has garnered interest for its potential as an immunomodulatory agent. This document provides a comprehensive technical overview of its chemical structure, properties, and its putative mechanism of action as a Stimulator of Interferon Genes (STING) agonist. Drawing parallels from its parent compound, flavone-8-acetic acid (FAA), this guide summarizes its chemical and physical properties, outlines its role in the STING signaling pathway, and presents inferred experimental methodologies for its study. Due to the limited publicly available data specifically for **Mitoflaxone sodium**, information from closely related analogs, particularly FAA and DMXAA, is referenced to provide a foundational understanding for research and development professionals.

Chemical Structure and Properties

Mitoflaxone sodium is a salt composed of a flavone-8-acetic acid anion and a sodium cation. The core structure is based on the flavonoid scaffold.

Chemical Structure:

- IUPAC Name: sodium 2-(4-oxo-2-phenylchromen-8-yl)acetate[1]

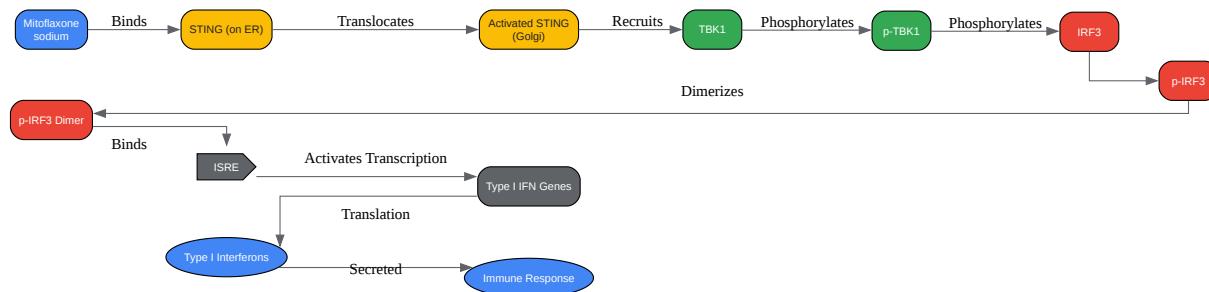
- Molecular Formula: C₁₇H₁₁NaO₄[\[1\]](#)
- CAS Number: 87626-64-0[\[1\]](#)
- SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)[O-].[Na+]

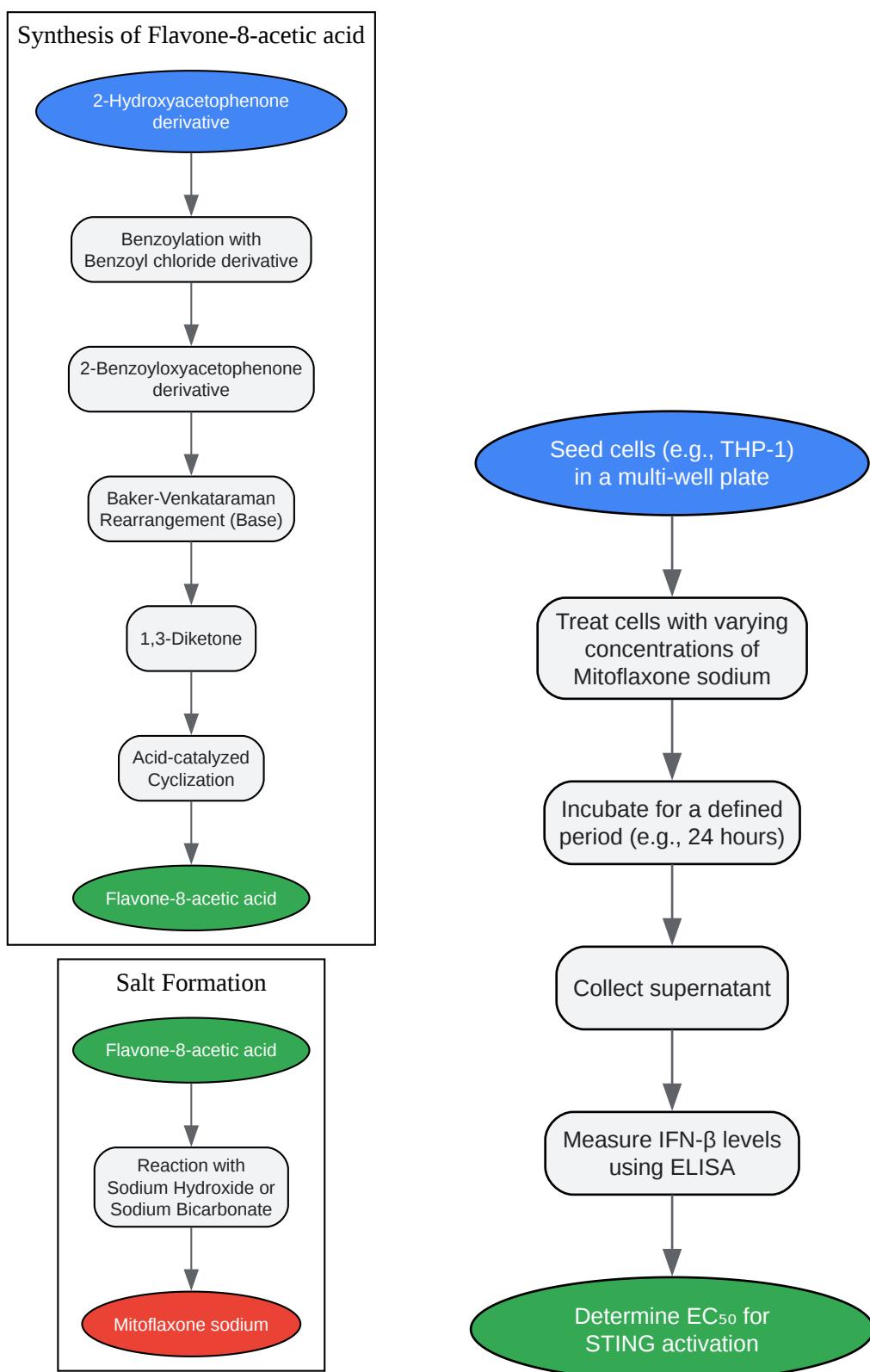
Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **Mitoflaxone sodium**.

Property	Value	Source
Molecular Weight	302.26 g/mol	PubChem [1]
Exact Mass	302.05550311 Da	PubChem [1]
Topological Polar Surface Area	66.4 Å ²	PubChem [1]
Heavy Atom Count	22	PubChem [1]
Formal Charge	0	PubChem
Complexity	454	PubChem [1]
Isotope Atom Count	0	PubChem
Defined Atom Stereocenter Count	0	PubChem
Undefined Atom Stereocenter Count	0	PubChem
Defined Bond Stereocenter Count	0	PubChem
Undefined Bond Stereocenter Count	0	PubChem
Covalently-Bonded Unit Count	2	PubChem
Compound Is Canonicalized	Yes	PubChem

Mechanism of Action: STING Agonism


Mitoflaxone, as a derivative of flavone-8-acetic acid (FAA), is understood to act as an agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating an immune response.


The cGAS-STING Signaling Pathway

The activation of the STING pathway by compounds like Mitoflaxone is believed to mimic the natural activation by cyclic dinucleotides (CDNs). The proposed signaling cascade is as follows:

- Binding to STING: Mitoflaxone is thought to directly bind to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.
- STING Conformational Change and Translocation: This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
- TBK1 Recruitment and Activation: In the Golgi, the activated STING dimer recruits and activates TANK-binding kinase 1 (TBK1).
- IRF3 Phosphorylation: Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
- IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.
- Type I Interferon Production: In the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN- β) and other inflammatory cytokines, leading to their transcription and secretion.

This cascade ultimately results in a potent anti-tumor immune response, primarily observed in murine models.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of new derivatives of flavone-8-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mitoflaxone Sodium: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12733940#mitoflaxone-sodium-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com